molecular formula C18H16N2O3S B13722425 (5E)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13722425
M. Wt: 340.4 g/mol
InChI Key: UFERXBDWCJJQEC-XNTDXEJSSA-N
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Description

(5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic or acidic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while reduction of the imine group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers may investigate the compound’s ability to interact with specific biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one may be explored for its therapeutic potential. Its ability to modulate biological pathways and interact with molecular targets could make it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-thione
  • (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-amine

Uniqueness

The uniqueness of (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern and the presence of both thiol and imine functional groups. This combination of functional groups allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(16(11-14)23-2)10-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-10+

InChI Key

UFERXBDWCJJQEC-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC

Origin of Product

United States

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